Urotensin II-alpha is classified as a peptide hormone belonging to the family of vasoactive peptides. It is synthesized in various tissues, including the brain, heart, and vascular endothelium. The human variant of urotensin II is a cyclic undecapeptide with a specific amino acid sequence: H-Glu-Thr-Pro-Asp-cyclo[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH. This sequence features a disulfide bond that contributes to its structural stability and biological activity.
The synthesis of urotensin II-alpha can be accomplished through several methods, including solid-phase peptide synthesis and solution-phase synthesis.
Recent studies have also explored the optimization of radiolabeling techniques for urotensin II-alpha, which enhances its utility in imaging studies. For example, the incorporation of indium-111 into DOTA-conjugated urotensin II has been successfully achieved using specific buffer conditions and high-performance liquid chromatography for purification and analysis .
The structure of urotensin II-alpha is characterized by its cyclic nature due to the disulfide bridge between cysteine residues. Nuclear magnetic resonance spectroscopy has been employed to elucidate its conformation in solution, revealing that it does not adopt classical secondary structures like alpha-helices or beta-sheets but rather exists in a compact conformation with hydrophobic pockets that are crucial for receptor binding .
Key structural data include:
Urotensin II-alpha participates in several biochemical reactions primarily involving receptor binding and signal transduction pathways. Upon binding to its receptor (the urotensin II receptor), it activates G-protein coupled signaling cascades that lead to vasoconstriction and other physiological effects.
The mechanism of action for urotensin II-alpha primarily involves its role as an agonist at the urotensin II receptor. Upon binding, it activates downstream signaling pathways that result in:
Data from studies indicate that antagonists targeting this pathway may offer therapeutic benefits in managing cardiovascular diseases.
Urotensin II-alpha exhibits several notable physical and chemical properties:
Analyses using chromatographic techniques confirm its purity and structural integrity post-synthesis, essential for both research applications and potential therapeutic uses.
Urotensin II-alpha has several scientific applications:
CAS No.: 3385-78-2
CAS No.: 23509-16-2
CAS No.: 2226-71-3
CAS No.:
CAS No.: 16670-83-0